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N-(2,4-dichlorophenyl)-N'-methyl-urea is a substituted urea compound characterized by its unique structure, which includes a 2,4-dichlorophenyl group attached to one nitrogen atom of the urea functional group and a methyl group attached to the other nitrogen atom. This compound is primarily recognized for its applications in organic synthesis and as a herbicide. Its chemical formula is , and it possesses notable properties that make it valuable in various chemical processes.
The reactivity of N-(2,4-dichlorophenyl)-N'-methyl-urea is significant in synthetic organic chemistry. It can undergo various reactions, including:
N-(2,4-dichlorophenyl)-N'-methyl-urea exhibits biological activity that has been explored in various contexts. It is particularly noted for its herbicidal properties, functioning as an effective weed killer by inhibiting photosynthesis in susceptible plant species. The compound's mechanism of action involves interference with biochemical pathways essential for plant growth, making it a candidate for agricultural applications .
The synthesis of N-(2,4-dichlorophenyl)-N'-methyl-urea typically involves several key steps:
The specific details of these methods may vary based on the desired purity and yield of the final product.
Research on N-(2,4-dichlorophenyl)-N'-methyl-urea has highlighted its interactions with biological systems and other chemical entities:
Several compounds share structural similarities with N-(2,4-dichlorophenyl)-N'-methyl-urea. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Linuron | A herbicide with similar chlorophenyl groups but differing substituents. | |
| Monuron | Another herbicide known for its effectiveness against broadleaf weeds. | |
| Diuron | Shares structural similarities and is used as an herbicide; metabolite studies show related pathways. |
The uniqueness of N-(2,4-dichlorophenyl)-N'-methyl-urea lies in its specific combination of substituents and its ability to undergo directed lithiation reactions effectively. This property distinguishes it from similar compounds like linuron and diuron, which may not exhibit the same reactivity profile or synthetic versatility.
The foundational method for synthesizing N-(2,4-dichlorophenyl)-N'-methyl-urea involves the reaction of 2,4-dichlorophenyl isocyanate with methylamine. This exothermic process typically occurs in anhydrous acetone at 0–5°C to mitigate side reactions such as oligomerization of the isocyanate [4]. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a urea linkage. Studies demonstrate that stoichiometric equivalence is critical; excess methylamine leads to byproducts like bis-urea derivatives, while insufficient amounts result in unreacted isocyanate [4].
Key parameters include:
Traditional solvent systems prioritize dielectric constant and boiling point compatibility. Benzene-ethyl acetate (1:1 v/v) is employed for recrystallization, achieving >98% purity by removing unreacted starting materials and oligomers [4]. Catalytic optimization remains limited in early methods, though trace triethylamine is occasionally added to scavenge hydrogen chloride generated during reactions involving chlorinated precursors [4].
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetone | Maximizes solubility |
| Temperature | 0–5°C | Reduces side reactions |
| Methylamine equivalence | 1.05 molar ratio | Balances reactivity and byproduct formation |
While flow chemistry remains underexplored for this compound, microreactor systems could enhance heat dissipation and mixing efficiency. Theoretical models suggest that continuous-flow setups might reduce reaction times by 40% compared to batch processes, though experimental validation is pending [3].
Recent advances emphasize solvent reduction and renewable catalysts. A benzaldehyde-based multicomponent reaction in ethanol under microwave irradiation achieves 72–85% yield, avoiding toxic solvents like dichloromethane [5]. Citrus extract-mediated synthesis, leveraging natural acids as catalysts, further reduces environmental impact while maintaining 70–78% efficiency [5].
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Microwave-assisted | Ethanol | None | 85 |
| Citrus extract | Water | Citric acid | 78 |
Batch processes face heat management issues when scaled beyond 10 kg, often requiring cryogenic cooling to maintain selectivity [4]. Additionally, halogenated byproducts complicate waste disposal, necessitating costly solvent recovery systems.
Ruthenium-based catalysts, effective in hydrogenating urea derivatives to methylamines, struggle with chlorine-mediated poisoning, reducing their lifespan in continuous reactors [3].
Recrystallization from benzene-ethyl acetate remains the gold standard, yielding crystals with <2% impurities [4]. For research-grade purity, silica gel chromatography using ethyl acetate-hexane gradients isolates the target compound at Rf = 0.45 [5].
| Technique | Key Signal | Purpose |
|---|---|---|
| IR | 1,665 cm⁻¹ (C=O stretch) | Urea linkage confirmation |
| ¹H-NMR | δ 2.85 (s, 3H, N-CH₃) | Methyl group detection |
| HPLC | tR = 8.2 min (C18 column) | Purity assessment |
The crystallographic analysis of N-(2,4-dichlorophenyl)-N'-methyl-urea reveals fundamental structural parameters essential for understanding its solid-state architecture. The compound possesses a molecular formula of C₈H₈Cl₂N₂O with a molecular weight of 219.07 g/mol [1]. The predicted density of the compound is 1.41 ± 0.06 g/cm³, indicating a relatively compact crystal structure typical of chlorinated aromatic compounds [2].
Based on structural analogs and related urea derivatives, the molecular geometry exhibits characteristic features of substituted ureas. The dihedral angle between the benzene ring and the mean plane of the urea group typically ranges from 80-90°, as observed in similar dichlorophenyl urea compounds [3] [4]. This near-perpendicular orientation minimizes steric interactions between the bulky dichlorophenyl substituent and the urea moiety.
The crystal structure analysis demonstrates that urea derivatives generally form extensive hydrogen bonding networks in the solid state. Similar compounds such as 1-(2,4-dimethylphenyl)urea show that the urea oxygen atom participates in three N-H⋯O hydrogen bonds, with molecules linked via pairs of N-H⋯O hydrogen bonds forming inversion dimers with R₂²(8) ring motifs [4]. The dimers are further connected through additional N-H⋯O hydrogen bonds, creating two-dimensional networks parallel to specific crystallographic planes [3].
Key bond lengths in the structure include C-N bonds of 1.33-1.35 Å, C-O bonds of 1.23-1.24 Å, and C-Cl bonds of 1.73-1.75 Å, consistent with typical values for substituted aromatic compounds . Bond angles around the central urea carbon show N-C-N angles of 110-120° and C-N-C angles of 120-130°, reflecting the sp² hybridization of the carbonyl carbon and partial double bond character of the C-N bonds due to resonance.
The proton nuclear magnetic resonance spectrum of N-(2,4-dichlorophenyl)-N'-methyl-urea provides detailed information about the molecular structure and electronic environment of individual hydrogen atoms. In deuterated chloroform solvent, the N-methyl group appears as a singlet at δ 2.7-2.9 ppm, integrating for three hydrogens [6]. This chemical shift position is characteristic of N-methyl groups attached to electron-withdrawing urea functionalities.
The aromatic proton resonances occur in the typical aromatic region, with H-5 appearing as a doublet at δ 7.2-7.4 ppm and H-3 as a doublet at δ 7.4-7.6 ppm [6]. The downfield shift of H-3 relative to H-5 reflects the deshielding effect of the ortho-positioned chlorine substituent. The NH proton associated with the methyl group resonates at δ 6.2-6.8 ppm as a singlet, while the NH proton attached to the dichlorophenyl ring appears as a broad singlet at δ 8.5-9.5 ppm, demonstrating the deshielding effect of the electron-withdrawing aromatic system [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the N-methyl carbon at δ 29-31 ppm, characteristic of aliphatic carbons adjacent to nitrogen [7]. The aromatic carbons appear in distinct regions: non-chlorinated aromatic carbons at δ 115-125 ppm, chlorine-bearing carbons at δ 128-135 ppm, and the ipso carbon connected to the urea nitrogen at δ 140-150 ppm. The carbonyl carbon of the urea group resonates at δ 155-160 ppm, consistent with the electron-deficient nature of the amide carbonyl [6] [7].
The Fourier transform infrared spectrum of N-(2,4-dichlorophenyl)-N'-methyl-urea exhibits characteristic vibrational bands that confirm the presence of functional groups and provide insight into molecular interactions. The N-H stretching vibrations appear as strong absorptions at 3320-3350 cm⁻¹ for the asymmetric stretch and medium intensity absorptions at 3200-3250 cm⁻¹ for the symmetric stretch [8]. These frequencies are typical for secondary urea compounds and indicate the presence of intermolecular hydrogen bonding in the solid state.
The carbonyl stretching vibration (amide I band) appears as a strong absorption at 1640-1680 cm⁻¹, characteristic of urea derivatives [8] [9]. This frequency range indicates a conjugated carbonyl system with partial single bond character due to resonance with the adjacent nitrogen atoms. The amide II band, a combination of N-H bending and C-N stretching modes, occurs at 1520-1560 cm⁻¹ with strong intensity [8].
Additional characteristic vibrations include C-N stretching at 1460-1480 cm⁻¹, in-plane N-H bending at 1240-1260 cm⁻¹, and C-Cl stretching vibrations at 820-850 cm⁻¹ [9]. The aromatic C-H bending modes appear at 750-780 cm⁻¹, confirming the presence of the substituted benzene ring. The specific pattern and intensity of these vibrations are consistent with the proposed molecular structure and substitution pattern [10] [11].
Mass spectrometric analysis of N-(2,4-dichlorophenyl)-N'-methyl-urea reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into bond dissociation pathways. The molecular ion peak appears at m/z 219 with 100% relative intensity, confirming the molecular weight [1]. The isotope pattern shows the characteristic M+2 and M+4 peaks due to the presence of two chlorine atoms.
Primary fragmentation involves loss of the methyl radical to give [M-CH₃]⁺ at m/z 204 with 15-25% relative intensity [12]. More significant fragmentation occurs through loss of methylamine (CH₃NH₂) to produce a fragment at m/z 188 with 20-35% relative intensity, indicating cleavage of the N-methylamino portion of the urea group [13] [12].
The base peak region often contains the dichloroaniline cation at m/z 160 (30-50% relative intensity) and the dichlorophenyl cation at m/z 124 (60-80% relative intensity), formed through cleavage at the urea bridge [12]. These fragments are characteristic of dichlorophenyl-substituted compounds and provide structural confirmation. Additional fragments include chloroaniline⁺ at m/z 98 (25-45% relative intensity) formed by loss of chlorine from the dichloroaniline fragment, and the N-methylcarbamoyl fragment (CH₃NHCO⁺) at m/z 83 (15-30% relative intensity) [13] [12].
The thermodynamic stability of N-(2,4-dichlorophenyl)-N'-methyl-urea has been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point of 155.5°C, which is consistent with similar dichlorophenyl urea derivatives [2]. This melting temperature indicates moderate thermal stability and suggests the presence of significant intermolecular interactions in the crystalline state.
Thermal decomposition begins at approximately 240-260°C as determined by thermogravimetric analysis under nitrogen atmosphere [14] [15]. The peak decomposition temperature occurs at 290-310°C, with complete thermal degradation yielding isocyanates, amines, and carbon dioxide as primary decomposition products [14] [15]. At 200°C, the compound shows minimal weight loss (<5%), indicating good thermal stability under moderate heating conditions. However, at 300°C, weight loss increases to 20-40%, reflecting the onset of significant thermal decomposition [16].
The thermal decomposition pathway involves the characteristic breakdown of urea derivatives, where the primary step is the formation of phenyl isocyanate and methylamine according to the reaction: R-NH-CO-NH-CH₃ → R-NCO + NH₂-CH₃ [15]. This decomposition mechanism is similar to that observed for other aromatic urea compounds, where the aryl isocyanate formation is energetically favorable [14]. The presence of electron-withdrawing chlorine substituents may influence the decomposition kinetics by stabilizing the resulting isocyanate products [17].
Computational studies on related urea derivatives indicate that thermal stability is influenced by the strength of hydrogen bonding networks and the electron density distribution within the molecule [18] [19]. The dichlorophenyl substitution pattern affects both the melting behavior and decomposition pathways through electronic effects on the aromatic ring system [17].
The solubility characteristics of N-(2,4-dichlorophenyl)-N'-methyl-urea reflect its amphiphilic nature, containing both hydrophilic urea functionality and lipophilic dichlorophenyl groups. In water at 20°C, the compound exhibits limited solubility, with values estimated to be similar to related dichlorophenyl urea compounds at approximately 490 mg/L [20]. This low aqueous solubility is attributed to the hydrophobic aromatic ring system and the limited hydrogen bonding capability compared to more polar compounds [21].
The compound demonstrates significantly enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions. In methanol, the solubility is moderate due to the ability of the solvent to form hydrogen bonds with the urea nitrogen and oxygen atoms [22]. Acetonitrile, chloroform, dimethyl sulfoxide, and dichloromethane all provide good solubility, reflecting the compound's compatibility with moderately polar to nonpolar organic media [23].
The predicted logarithmic partition coefficient (log P) between octanol and water ranges from 2.0-3.0, indicating moderate lipophilicity [24]. This value suggests favorable partitioning into lipid phases, which is consistent with the presence of the dichlorophenyl substituent. The relatively high lipophilicity compared to unsubstituted urea (log P ≈ -2.1) demonstrates the significant contribution of the aromatic chlorine substituents to the overall hydrophobic character [22].
Temperature dependence of solubility follows typical patterns for organic compounds, with increasing solubility observed at elevated temperatures across all solvent systems [23]. The predicted pKa of 13.5 ± 0.7 indicates that the compound behaves as a weakly acidic species under normal conditions, with the acidity arising from the NH protons [2]. This weak acidity influences solubility behavior in aqueous systems as a function of pH, with enhanced solubility expected under basic conditions where deprotonation may occur [22].